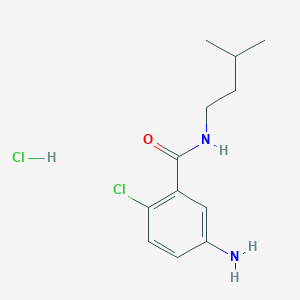
5-amino-2-chloro-N-isopentylbenzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-2-chloro-N-isopentylbenzamide hydrochloride is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a chloro substituent, and an isopentyl group attached to the benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-chloro-N-isopentylbenzamide hydrochloride typically involves several steps. One common method starts with the nitration of 2-chlorobenzamide to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The next step involves the introduction of the isopentyl group through an alkylation reaction. Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
For industrial production, the synthesis is often optimized to improve yield and reduce costs. This may involve the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes. The goal is to achieve high purity and yield while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
5-amino-2-chloro-N-isopentylbenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkoxides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Aplicaciones Científicas De Investigación
5-amino-2-chloro-N-isopentylbenzamide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-amino-2-chloro-N-isopentylbenzamide hydrochloride involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The isopentyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-5-chlorobenzamide: Lacks the isopentyl group, which may affect its biological activity and solubility.
5-amino-2-chlorobenzamide: Similar structure but without the isopentyl group, leading to different pharmacokinetic properties.
N-isopentylbenzamide: Lacks the amino and chloro groups, resulting in different chemical reactivity and biological activity.
Uniqueness
5-amino-2-chloro-N-isopentylbenzamide hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the isopentyl group enhances its lipophilicity, while the amino and chloro groups provide sites for chemical modification and interaction with biological targets.
Propiedades
IUPAC Name |
5-amino-2-chloro-N-(3-methylbutyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O.ClH/c1-8(2)5-6-15-12(16)10-7-9(14)3-4-11(10)13;/h3-4,7-8H,5-6,14H2,1-2H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCCXQYYJAINNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(C=CC(=C1)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
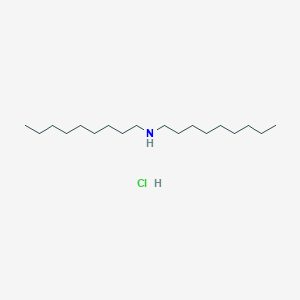
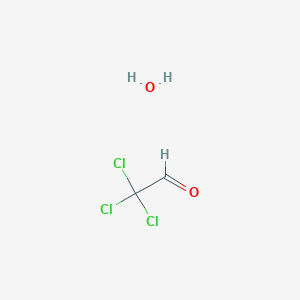
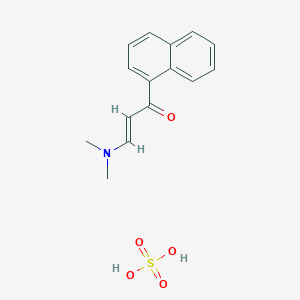
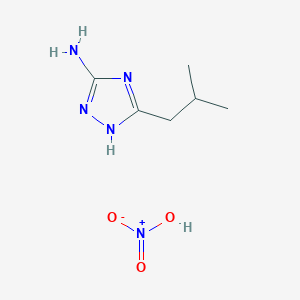
![3-(4-aminopiperidin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one dihydrochloride](/img/structure/B7855148.png)
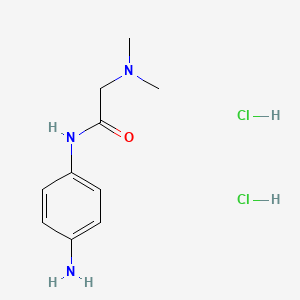
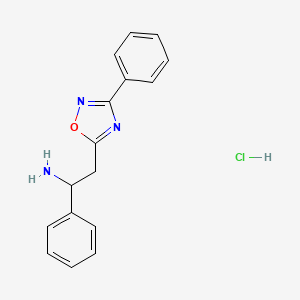
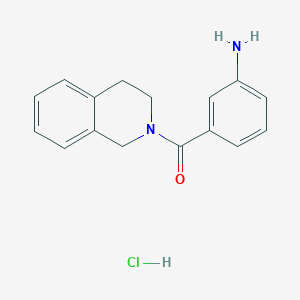

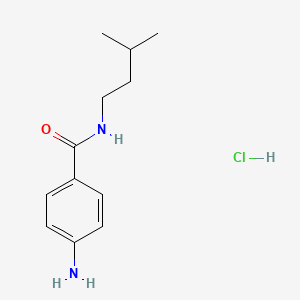
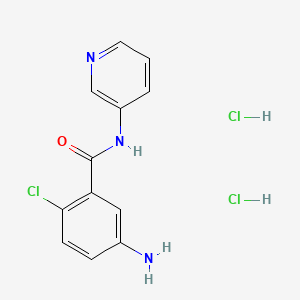

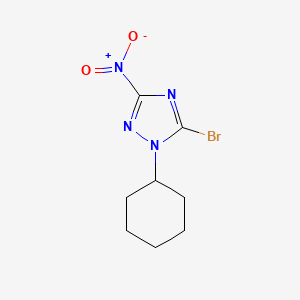
![1-[(1R,6R)-7-tricyclo[4.3.1.03,8]decanyl]ethanamine;hydrochloride](/img/structure/B7855237.png)
